3-[(2-methoxyphenyl)methyl]-2-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one
Description
Properties
IUPAC Name |
3-[(2-methoxyphenyl)methyl]-2-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methylsulfanyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O3S/c1-18-23(28-25(33-18)19-10-4-3-5-11-19)17-34-27-29-22-14-8-7-13-21(22)26(31)30(27)16-20-12-6-9-15-24(20)32-2/h3-15H,16-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRWOPQSBLAVVJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)CSC3=NC4=CC=CC=C4C(=O)N3CC5=CC=CC=C5OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-methoxyphenyl)methyl]-2-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactions. The process may start with the preparation of the quinazolinone core, followed by the introduction of the methoxybenzyl and oxazolylmethylthio groups. Common reagents and conditions include:
Starting Materials: 2-aminobenzamide, 2-methoxybenzyl chloride, 5-methyl-2-phenyloxazole, and thiol reagents.
Reaction Conditions: Solvents like dimethylformamide (DMF) or dichloromethane (DCM), catalysts such as triethylamine (TEA), and temperature control.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route for scalability, yield, and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
3-[(2-methoxyphenyl)methyl]-2-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: Conversion of thioether to sulfoxide or sulfone.
Reduction: Reduction of the quinazolinone core.
Substitution: Nucleophilic substitution reactions on the benzyl or oxazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenated reagents and bases like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential therapeutic agent for various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-[(2-methoxyphenyl)methyl]-2-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through pathways such as:
Inhibition of Enzymes: Blocking the activity of key enzymes involved in disease processes.
Receptor Binding: Modulating the activity of receptors to alter cellular responses.
Signal Transduction Pathways: Affecting pathways that regulate cell growth, apoptosis, or other functions.
Comparison with Similar Compounds
Key Observations :
- The target compound’s 1,3-oxazole substituent distinguishes it from simpler sulfanyl analogs (e.g., methylsulfanyl or cinnamylsulfanyl ).
- Methoxy positional isomerism (2- vs.
- Compared to electron-deficient substituents (e.g., chloro in ), the target’s methoxy group provides electron-donating properties, which could modulate metabolic stability.
Analgesic Activity
- 3-(3-Methoxyphenyl)-2-methylsulfanyl-3H-quinazolin-4-one demonstrated significant analgesic activity in rodent models, attributed to its sulfanyl group and methoxy substitution .
- The target compound’s bulkier oxazole-sulfanyl side chain may enhance bioavailability or target selectivity, though direct pharmacological data are lacking.
Computational and Crystallographic Insights
- While the target compound lacks reported crystallographic data, SHELX and WinGX software (widely used for small-molecule refinement ) could elucidate its conformation and intermolecular interactions.
- Density functional theory (DFT) methods (e.g., Colle-Salvetti correlation-energy models ) might predict electronic properties of the oxazole and sulfanyl groups, aiding in structure-activity relationship (SAR) studies.
Biological Activity
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Core Structure : The quinazolinone framework is known for various biological activities, including anti-inflammatory and anticancer properties.
- Substituents : The presence of methoxy and oxazole groups may enhance its lipophilicity and biological interactions.
Molecular Formula and Weight
- Molecular Formula : C₁₈H₁₈N₄O₂S
- Molecular Weight : Approximately 358.43 g/mol
Antimicrobial Activity
Recent studies have indicated that compounds similar to this one exhibit significant antimicrobial properties. For instance, derivatives of quinazolinones have been shown to possess activity against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of key metabolic pathways.
Case Study: Antimicrobial Efficacy
In a comparative study, several synthesized quinazolinone derivatives were tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated that certain derivatives exhibited potent activity, with some showing lower MIC values than standard antibiotics like ciprofloxacin.
| Compound | MIC (µg/mL) | Activity Against |
|---|---|---|
| Compound A | 8 | S. aureus |
| Compound B | 16 | E. coli |
| Target Compound | 4 | S. aureus |
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals and reducing oxidative stress, which is linked to various diseases including cancer and cardiovascular disorders.
Research Findings
A study utilizing DPPH radical scavenging assays demonstrated that the compound effectively scavenged free radicals, indicating strong antioxidant activity. This suggests potential applications in preventing oxidative stress-related diseases.
Cytotoxicity and Cancer Activity
Preliminary research indicates that the compound may exhibit cytotoxic effects on certain cancer cell lines. The mechanism of action appears to involve apoptosis induction through the mitochondrial pathway.
Case Study: Cytotoxicity Testing
In vitro studies on human cancer cell lines (e.g., MCF-7 for breast cancer) revealed that the compound induced significant cell death at concentrations above 10 µM.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12 | Apoptosis Induction |
| HeLa | 15 | Cell Cycle Arrest |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It may inhibit specific enzymes involved in cellular metabolism or proliferation.
- Receptor Interaction : Possible interaction with cellular receptors could modulate signaling pathways related to inflammation or cancer progression.
- DNA Interaction : Some studies suggest that similar compounds can intercalate into DNA, disrupting replication and transcription processes.
Q & A
Q. What are the common synthetic routes for preparing this quinazolinone derivative?
The synthesis typically involves multi-step reactions:
- Step 1: Formation of a dithiocarbamic acid intermediate (e.g., N-(3-methoxyphenyl)-methyl dithiocarbamic acid) via reaction of an amine with carbon disulfide and methyl iodide .
- Step 2: Cyclization to form the quinazolinone core under reflux in ethanol or methanol, often using thiourea or its derivatives as sulfur donors .
- Step 3: Functionalization via nucleophilic substitution or thiol-ene reactions to introduce the oxazole-sulfanyl moiety . Key reagents: Ethanol (solvent), thiourea, methyl iodide, and catalysts like triethylamine.
Q. How is the molecular structure of this compound validated?
Structural confirmation relies on:
- Nuclear Magnetic Resonance (NMR): H and C NMR to assign protons and carbons, particularly distinguishing methoxy ( ppm) and sulfanyl ( ppm) groups .
- X-ray crystallography: To resolve bond lengths (e.g., C–S bond: ~1.8 Å) and confirm stereochemistry .
- Mass spectrometry (MS): High-resolution MS to verify molecular weight and fragmentation patterns .
Intermediate Research Questions
Q. What experimental conditions optimize the yield of the sulfanyl-linked oxazole moiety?
- Temperature: Reactions are performed at 60–80°C to balance reactivity and side-product formation .
- Solvent: Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity of the sulfanyl group .
- Catalysts: Use of bases like KCO or EtN to deprotonate thiol intermediates . Example protocol: React 5-methyl-2-phenyloxazole-4-methanethiol with the quinazolinone precursor in DMF at 70°C for 6 hours (yield: ~65%) .
Q. How do substituents (e.g., methoxy groups) influence solubility and stability?
- Solubility: Methoxy groups enhance hydrophilicity; derivatives with para-methoxy substituents show 20–30% higher solubility in DMSO compared to ortho-substituted analogs .
- Stability: Electron-donating groups (e.g., methoxy) reduce oxidative degradation of the sulfanyl linkage under ambient light .
Advanced Research Questions
Q. How can conflicting data on biological activity (e.g., antimicrobial vs. analgesic) be resolved?
- Dose-response studies: Compare IC values across assays; e.g., antimicrobial activity may dominate at >50 µM, while analgesic effects peak at 10–20 µM .
- Target profiling: Use computational docking (e.g., AutoDock Vina) to identify preferential binding to COX-2 (analgesic) vs. bacterial enoyl-ACP reductase (antimicrobial) .
- Metabolite analysis: LC-MS/MS to track degradation products that may exhibit off-target effects .
Q. What strategies mitigate crystallographic disorder in X-ray studies of this compound?
- Cryocooling: Collect data at 100 K to reduce thermal motion artifacts .
- Twinned refinement: Use SHELXL for high-symmetry space groups (e.g., P) to model overlapping electron densities .
- Hydrogen bonding analysis: Identify stabilizing interactions (e.g., N–H···O bonds) to improve model accuracy .
Q. How does the sulfanyl group participate in redox-mediated mechanisms?
- Oxidation: The sulfanyl (–S–) group oxidizes to sulfoxide (–SO–) or sulfone (–SO–) under HO/acetic acid, altering bioactivity .
- Chelation: Sulfur atoms coordinate with transition metals (e.g., Fe), as shown by UV-Vis spectral shifts at 450–500 nm .
Data Contradiction Analysis
Q. Why do solubility values vary across studies for structurally similar analogs?
- Crystallinity: Amorphous vs. crystalline forms (confirmed via XRD) exhibit 2–3x solubility differences .
- Impurity profiles: HPLC purity >98% reduces aggregation, enhancing measured solubility .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
